molecular formula C40H80O4Sn B084209 Dibutylbis(palmitoyloxy)stannane CAS No. 13323-63-2

Dibutylbis(palmitoyloxy)stannane

Cat. No.: B084209
CAS No.: 13323-63-2
M. Wt: 743.8 g/mol
InChI Key: HRIMTTNYSCTIDV-UHFFFAOYSA-L
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Description

Dibutylbis(palmitoyloxy)stannane is an organotin compound characterized by a central tin atom bonded to two butyl groups and two palmitoyloxy (C₁₆H₃₁O₂⁻) ligands. Organotin compounds are widely used as catalysts, stabilizers in polymers, and biocides, with their performance heavily influenced by ligand chain length and branching .

Properties

CAS No.

13323-63-2

Molecular Formula

C40H80O4Sn

Molecular Weight

743.8 g/mol

IUPAC Name

[dibutyl(hexadecanoyloxy)stannyl] hexadecanoate

InChI

InChI=1S/2C16H32O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;2*1-3-4-2;/h2*2-15H2,1H3,(H,17,18);2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

HRIMTTNYSCTIDV-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCC[Sn+2]CCCC

Other CAS No.

13323-63-2

Pictograms

Health Hazard; Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Impact of Acyloxy Chain Length

  • Solubility: Shorter chains (e.g., C₆ in ) enhance solubility in polar solvents, while longer chains (e.g., C₁₄ in ) increase hydrophobicity, favoring use in non-polar matrices like PVC.
  • Thermal Stability : Longer chains (C₁₂–C₁₄) improve thermal stability in polymer matrices, critical for high-temperature processing .
  • Catalytic Activity: Branched chains (e.g., 2-ethylhexanoate in ) reduce steric hindrance, enhancing catalytic efficiency in silicone cross-linking.

Extrapolation to Dibutylbis(palmitoyloxy)stannane

Based on structural trends from the analogs:

  • Molecular Weight : Estimated at ~760 g/mol (C₁₆ chain), higher than dimyristate (687.68 g/mol) .
  • Applications : Likely suited as a high-efficiency stabilizer in ultra-high-molecular-weight polymers, leveraging its long-chain hydrophobicity.
  • Environmental Impact: Longer chains may reduce leaching in aqueous environments compared to shorter analogs, though organotins generally face regulatory restrictions due to ecological toxicity .

Preparation Methods

Solvent and Temperature Effects

ParameterEthanolTolueneNormal Heptane
Reaction Time 10–12 hours8–10 hours12–14 hours
Yield 75–80%82–85%70–72%
Byproducts MinimalTrace oligomersSurfactant residues

Toluene enhances yields for long-chain carboxylates due to improved solubility of palmitic acid. However, ethanol remains preferable for laboratory-scale synthesis due to easier purification.

Stoichiometry and Catalysis

  • Molar Ratio : A 1:2.2 (Sn:acid) ratio minimizes unreacted di-n-butyltin oxide.

  • Surfactants : Normal heptane (0.1–0.3 wt%) reduces interfacial tension, accelerating reaction kinetics.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, δ ppm) :

    • 0.87 (t, J = 6.0 Hz, 6H, Sn-C₄H₉).

    • 1.25 (m, 60H, palmitoyl -CH₂-).

    • 2.35 (t, J = 7.5 Hz, 4H, -OCOCH₂-).

  • ¹¹⁹Sn NMR (CDCl₃, δ ppm) :

    • -204.2 to -205.0, indicative of hexacoordinated tin.

Infrared Spectroscopy (IR)

Band (cm⁻¹)Assignment
1654ν(C=O)
1566δ(N-H) (absent in pure product)
430ν(Sn-O)

The absence of N-H stretches confirms complete conversion of amine intermediates.

Challenges and Mitigation Strategies

Steric Hindrance

The palmitoyloxy group’s C₁₆ chain induces steric strain, favoring cis-isomer dominance in the final product. Kinetic control via slow reagent addition minimizes isomerization.

Purification Difficulties

  • Recrystallization : Chloroform/hexane (1:3) removes unreacted palmitic acid.

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:10) eluent resolves Sn-containing byproducts.

Industrial-Scale Considerations

The patent-derived method offers scalability through:

  • Two-Stage NaOH Addition : Prevents localized pH spikes that degrade tin intermediates.

  • Surfactant Recycle : Distillation recovers 95% of normal heptane, reducing costs .

Q & A

Q. What are the recommended methods for synthesizing dibutylbis(palmitoyloxy)stannane in laboratory settings?

The synthesis typically involves refluxing dibutyltin oxide with palmitic acid in a 1:2 molar ratio under an inert atmosphere (e.g., nitrogen) using toluene as a solvent. Catalysts such as p-toluenesulfonic acid (0.5–1.0 mol%) can accelerate esterification. Post-reaction, the product is purified via vacuum distillation or recrystallization from ethanol. Characterization should include 1^1H/13^13C NMR to confirm tin-oxygen bonding, FTIR for ester carbonyl stretching (~1740 cm1^{-1}), and elemental analysis for stoichiometric validation .

Q. What safety protocols should be followed when handling this compound in research laboratories?

Adhere to GHS hazard classifications:

  • H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation). Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood. Avoid dust generation via wet handling. For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste. Emergency eye exposure requires 15-minute flushing with saline, followed by medical evaluation .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound against cancer cell lines?

Employ a multi-modal approach:

  • In vitro cytotoxicity assays : MTT or resazurin-based viability tests across cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations.
  • Apoptosis assays : Annexin V/PI staining coupled with flow cytometry to quantify early/late apoptotic populations.
  • Molecular docking : Simulate interactions with pro-apoptotic proteins (e.g., Bcl-2, caspase-3) using AutoDock Vina. Compare results with structurally analogous stannanes (e.g., dibutyltin dilaurate) to identify critical functional groups .

Q. What experimental approaches are suitable for resolving contradictions in reported toxicity data?

Address discrepancies by:

  • Standardizing exposure routes : Compare oral (OECD 423), dermal (OECD 404), and inhalation (OECD 436) toxicity in rodent models.
  • Concentration gradients : Test sub-acute (14-day) vs. chronic (90-day) exposures at 10–100 mg/kg doses.
  • Metabolite profiling : Use LC-MS/MS to identify toxic intermediates (e.g., dibutyltin oxide) in biological matrices. Cross-reference with PAC thresholds (e.g., PAC-1: 1.1 mg/m3^3) for occupational safety benchmarks .

Q. How can the stability and degradation pathways of this compound be systematically evaluated?

Design accelerated aging studies:

  • Environmental conditions : Expose to UV light (254 nm), varying pH (2–12), and temperatures (25–60°C).
  • Analytical methods : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile byproducts (e.g., palmitic acid).
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions (4°C, inert atmosphere) .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for derivatives?

SAR studies require:

  • Derivatization : Synthesize analogs with varying acyl chains (e.g., lauroyl, stearoyl) and assess bioactivity.
  • QSAR modeling : Use CODESSA or MOE to correlate electronic (HOMO/LUMO), steric (molar volume), and thermodynamic descriptors with anticancer potency.
  • Comparative assays : Test this compound against dibutyltin diacetate to evaluate ester group contributions .

Q. How should comprehensive toxicity profiles be developed in preclinical research?

Conduct tiered assessments:

  • Acute toxicity : Single-dose LD50_{50} determination in rats (OECD 425).
  • Subchronic toxicity : 28-day repeated dosing (5–50 mg/kg) with hematological/histopathological endpoints.
  • Genotoxicity : Ames test (TA98, TA100 strains) and micronucleus assay in bone marrow cells. Compare results to regulatory thresholds (e.g., OSHA PEL: 0.1 mg/m3^3 for organotins) .

Q. What experimental designs are appropriate for studying synergistic effects with other anticancer agents?

Use combinatorial strategies:

  • In vitro : Checkerboard assays to calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy).
  • In vivo : Xenograft models (e.g., MDA-MB-231 tumors in nude mice) with co-administration of cisplatin or doxorubicin.
  • Omics profiling : RNA-seq to identify pathway crosstalk (e.g., p53 activation, ROS modulation) .

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